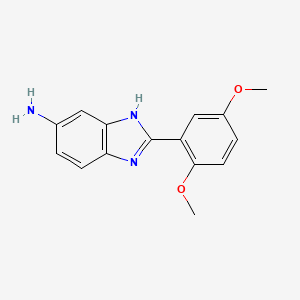

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

Description

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZNUYWIDFCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and o-phenylenediamine.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.

Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzodiazole ring.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application in medicinal chemistry:

Anticancer Properties

Research indicates that 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine has significant anticancer effects. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| KG1 | 25.3 ± 4.6 | Apoptosis induction |

| SNU16 | 77.4 ± 6.2 | Cell cycle arrest |

These findings suggest that the compound could be developed as a lead candidate for cancer therapeutics by targeting specific molecular pathways involved in cancer cell proliferation and survival.

Enzyme Inhibition

The compound may inhibit specific enzymes associated with cancer progression. This inhibition can disrupt critical biochemical pathways that cancer cells rely on for growth and survival. The precise molecular targets and mechanisms are an area of ongoing research.

Antimicrobial Activity

Benzodiazole derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have indicated effectiveness against Mycobacterium tuberculosis and other bacterial strains. The structural modifications in benzodiazole compounds can enhance their antibacterial activity while minimizing cytotoxicity to mammalian cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological properties of this compound:

- Synthesis and Characterization : The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzodiazole ring. This process has been optimized for higher yields and purity in industrial applications.

- Biological Evaluation : In vitro studies have highlighted the compound's potential as an anticancer agent by demonstrating its ability to induce apoptosis in specific cancer cell lines. Further research is required to elucidate its full mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, a comparison is drawn with benzimidazole and benzoxazole analogs, focusing on substituent effects, electronic characteristics, and functional behavior.

Substituent Effects on Electronic Properties

Key Observations :

- Methoxy groups (as in the target compound) enhance electron density and solubility in polar solvents compared to fluorine or unsubstituted phenyl groups .

- Fluorinated analogs exhibit higher reactivity in cross-coupling reactions due to fluorine’s electronegativity .

Structural and Functional Comparisons

Core Heterocycle Differences :

- Benzimidazole vs. Benzoxazole : The benzimidazole core (NH group) enables stronger hydrogen bonding compared to benzoxazole’s oxygen, which may affect binding affinity in biological systems .

- Substituent Position : The 2,5-dimethoxyphenyl group in the target compound provides steric bulk and symmetrical electron donation, unlike the asymmetrical 3-methoxyphenyl in benzoxazole derivatives .

- The amine group at the 5-position is critical for forming hydrogen bonds with enzymes or receptors, a feature shared across benzimidazole derivatives .

Biological Activity

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is a compound belonging to the benzodiazole class, characterized by its unique structure which includes a dimethoxyphenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

- CAS Number : 1175917-41-5

- Molecular Formula : C15H15N3O2

- Molecular Weight : 273.30 g/mol

The biological activity of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can potentially interact with receptors that regulate apoptosis and cell signaling pathways.

Anticancer Properties

Research indicates that 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| KG1 | 25.3 ± 4.6 | Apoptosis induction |

| SNU16 | 77.4 ± 6.2 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against certain bacterial strains, although detailed quantitative data remains limited.

Study on Enzyme Inhibition

In a study published by MDPI, various derivatives of benzodiazole were synthesized and tested for their inhibitory effects on specific enzymes involved in cancer progression. The study highlighted that modifications in the structure of benzodiazole derivatives could enhance their inhibitory potency against targets such as FGFR (Fibroblast Growth Factor Receptor) .

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that substituents at specific positions on the benzodiazole ring significantly influence biological activity. For example, compounds with electron-withdrawing groups at the para position showed enhanced anticancer activity due to improved binding affinity to target enzymes .

Q & A

Basic: What are the optimal synthetic routes for 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine?

Answer:

The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) or derivatization with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF). Key steps include:

- Cyclization : Reacting substituted hydrazides with POCl₃ at elevated temperatures (e.g., 120°C) to form the benzodiazole core .

- Derivatization : CNBF-based reactions for introducing functional groups, followed by purification via column chromatography .

- Characterization : Confirm structure using IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is recommended for unambiguous confirmation .

Basic: How is the crystal structure of this compound validated?

Answer:

SC-XRD is the gold standard. Key parameters include:

- R factor : ≤0.046 for high precision .

- Data-to-parameter ratio : ≥15.9 to ensure model reliability .

- Thermal stability : Analyze thermal ellipsoids and packing interactions to assess crystallinity .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects) be resolved?

Answer:

Address discrepancies through:

- Assay standardization : Control variables like pH, solvent, and cell lines (e.g., HEK-293 for receptor studies) .

- Cross-validation : Use orthogonal methods (e.g., fluorescence probes for receptor binding and LC-MS/MS for metabolite profiling) .

- Iterative analysis : Apply qualitative research frameworks to iteratively refine hypotheses and experimental designs .

Advanced: What strategies improve selectivity in synthesizing benzodiazole derivatives with similar scaffolds?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .

- Catalytic systems : Employ Buchwald–Hartwig amination for regioselective C–N bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Achieve limits of quantification (LOQs) of 1.0–20.0 ng/mL using deuterated internal standards .

- Sample preparation : For plasma, use protein precipitation; for urine, employ solid-phase extraction (SPE) .

- Derivatization : CNBF enhances detectability in low-concentration samples .

Advanced: How can researchers evaluate its potential as a fluorescent probe for neurotransmitter studies?

Answer:

- Fluorescence quenching assays : Measure binding affinity to dopamine or serotonin receptors using Förster resonance energy transfer (FRET) .

- Solvatochromic studies : Assess polarity-dependent emission shifts in solvents like DMSO and water .

- In vitro models : Validate probe efficacy in neuronal cell lines (e.g., SH-SY5Y) under controlled oxygen tension .

Basic: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate blood-brain barrier permeability and cytochrome P450 interactions .

- Docking studies : AutoDock Vina or Schrödinger Suite for simulating receptor-ligand interactions (e.g., GABAₐ or 5-HT₂A) .

Advanced: How to address thermal instability during LC-MS/MS analysis?

Answer:

- Column selection : Use phenyl-hexyl stationary phases to reduce thermal decomposition .

- Ion source optimization : Lower ESI temperatures (e.g., 300°C) and avoid in-source fragmentation .

- Stability studies : Pre-test compound integrity at varying temperatures and pH .

Basic: What are the key spectral markers for IR and NMR characterization?

Answer:

- IR : Look for N–H stretches (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .

- ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm; methoxy groups show singlets at δ 3.7–3.9 ppm .

Advanced: How to design multi-residue analytical methods for novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.